molecular formula C9H8ClFO3 B2785275 Benzoic acid, 2-chloro-5-fluoro-4-methoxy-, methyl ester CAS No. 853569-68-3

Benzoic acid, 2-chloro-5-fluoro-4-methoxy-, methyl ester

Cat. No. B2785275
M. Wt: 218.61
InChI Key: OWHOIUUHJWCGCF-UHFFFAOYSA-N
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Patent
US07208596B2

Procedure details

A solution of 2-chloro-4,5-difluoro-benzoic acid (15.0 kg, 99 wgt % purity, 77.1 moles, 1.00 eq) and dimethylformamide (0.2 kg, 2.73 moles, 0.04 eq) in toluene (75.9 kg) was treated with oxalyl chloride (19.8 kg, 156.0 moles, 2.02 eq) while maintaining the temperature at <25° C. over 2 hours. The mixture was heated to 50° C. and held 1 hour. At this point, HPLC indicated reaction completion. Remaining oxalyl chloride was removed by distillation, the pot temperature rising from 85 to 110° C. reflecting the removal of the lower boiling oxalyl chloride until only toluene was distilling. The cooled reaction mass (<25° C.) was transferred to another vessel that contained 25 weight % sodium methoxide in methanol (50.5 kg, 233.7 moles, 3.03 eq) in methanol (90.0 kg). The mixture was stirred overnight at 25° C. and monitored by HPLC. The methanol was removed by distillation at 50° C./150 mmHg vacuum while the volume was maintained by the addition of toluene (total of 184.6 kg added). The distillation was continued until the methanol content by GC was 1.16 v/v %. The resulting solution was washed sequentially (each first stirred for 15 minutes) with water (150.0 kg), 1.6 weight % hydrochloric acid (37.0 kg), aqueous sodium bicarbonate (1.85 kg sodium bicarbonate in 33.15 kg water), and water (35.0 kg). The washed solution was filtered through a 0.2 micron cartridge filter and the volume reduced by half by distillation at 50° C./150 mmHg vacuum. The mixture was heated to 80° C. to redissolve the solids that had appeared and heptane (68.0 kg) was added while maintaining the temperature at 70° C. The slurry was cooled to 5° C. and held overnight. The crystals were collected by filtration, washed with heptane (34.0 kg) and dried at 50° C./50 mmHg to yield 14.4 kg (85% yield) of pure 2-chloro-5-fluoro-4-methoxy-benzoic acid methyl ester product.
Quantity
15 kg
Type
reactant
Reaction Step One
Quantity
19.8 kg
Type
reactant
Reaction Step One
Quantity
75.9 kg
Type
solvent
Reaction Step One
Quantity
0.2 kg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
90 kg
Type
solvent
Reaction Step Three
Quantity
50.5 kg
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[C:9](F)[C:8]([F:12])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].C(Cl)(=O)[C:14](Cl)=[O:15].[CH3:19][O-].[Na+]>C1(C)C=CC=CC=1.CO.CN(C)C=O>[CH3:19][O:6][C:4](=[O:5])[C:3]1[CH:7]=[C:8]([F:12])[C:9]([O:15][CH3:14])=[CH:10][C:2]=1[Cl:1] |f:2.3|

Inputs

Step One
Name
Quantity
15 kg
Type
reactant
Smiles
ClC1=C(C(=O)O)C=C(C(=C1)F)F
Name
Quantity
19.8 kg
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
75.9 kg
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0.2 kg
Type
catalyst
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
90 kg
Type
solvent
Smiles
CO
Step Four
Name
Quantity
50.5 kg
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred overnight at 25° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at <25° C. over 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
reaction completion
CUSTOM
Type
CUSTOM
Details
Remaining oxalyl chloride was removed by distillation
CUSTOM
Type
CUSTOM
Details
rising from 85 to 110° C.
CUSTOM
Type
CUSTOM
Details
the removal of the
DISTILLATION
Type
DISTILLATION
Details
was distilling
CUSTOM
Type
CUSTOM
Details
The cooled reaction mass (<25° C.)
CUSTOM
Type
CUSTOM
Details
was transferred to another vessel
CUSTOM
Type
CUSTOM
Details
The methanol was removed by distillation at 50° C./150 mmHg vacuum while the volume
TEMPERATURE
Type
TEMPERATURE
Details
was maintained by the addition of toluene (total of 184.6 kg added)
DISTILLATION
Type
DISTILLATION
Details
The distillation
WASH
Type
WASH
Details
The resulting solution was washed sequentially (
STIRRING
Type
STIRRING
Details
each first stirred for 15 minutes) with water (150.0 kg), 1.6 weight % hydrochloric acid (37.0 kg), aqueous sodium bicarbonate (1.85 kg sodium bicarbonate in 33.15 kg water), and water (35.0 kg)
Duration
15 min
FILTRATION
Type
FILTRATION
Details
The washed solution was filtered through a 0.2 micron cartridge
FILTRATION
Type
FILTRATION
Details
filter
DISTILLATION
Type
DISTILLATION
Details
the volume reduced by half by distillation at 50° C./150 mmHg vacuum
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 80° C.
DISSOLUTION
Type
DISSOLUTION
Details
to redissolve the solids that
ADDITION
Type
ADDITION
Details
heptane (68.0 kg) was added
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at 70° C
TEMPERATURE
Type
TEMPERATURE
Details
The slurry was cooled to 5° C.
WAIT
Type
WAIT
Details
held overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The crystals were collected by filtration
WASH
Type
WASH
Details
washed with heptane (34.0 kg)
CUSTOM
Type
CUSTOM
Details
dried at 50° C./50 mmHg

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(C1=C(C=C(C(=C1)F)OC)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 14.4 kg
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.